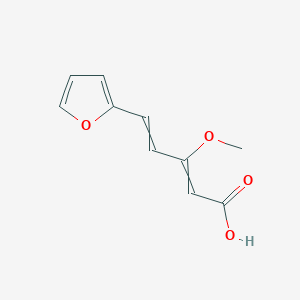
5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxylic acid and methoxyacetylene.
Reaction Conditions: The reaction is carried out under acidic conditions, often using sulfuric acid or phosphorus pentoxide as catalysts.
Cyclization: The intermediate products undergo cyclization to form the furan ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biorefineries to convert biomass into furan derivatives is also gaining traction as a sustainable approach .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furans, carboxylic acids, and tetrahydrofuran derivatives .
Applications De Recherche Scientifique
5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential antibacterial and antifungal properties.
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Pathways Involved: It affects metabolic pathways related to oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic Acid: Another furan derivative with similar antibacterial properties.
5-Methyl-2-furoic Acid: Known for its use in the synthesis of pharmaceuticals.
2,5-Furandicarboxylic Acid: Used in the production of bio-based plastics.
Propriétés
Numéro CAS |
112165-22-7 |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
5-(furan-2-yl)-3-methoxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C10H10O4/c1-13-9(7-10(11)12)5-4-8-3-2-6-14-8/h2-7H,1H3,(H,11,12) |
Clé InChI |
HQPOZKHJMBWEGN-UHFFFAOYSA-N |
SMILES canonique |
COC(=CC(=O)O)C=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


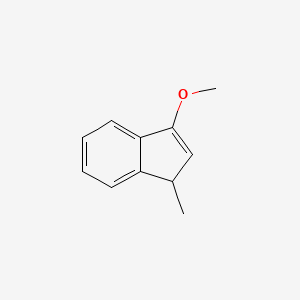
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
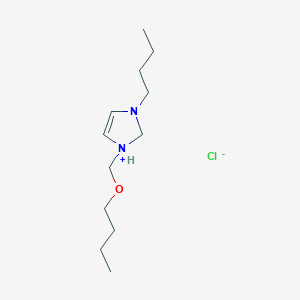
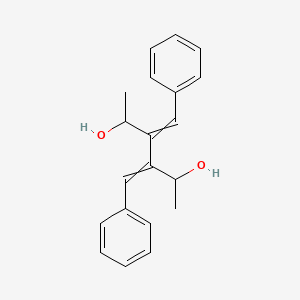
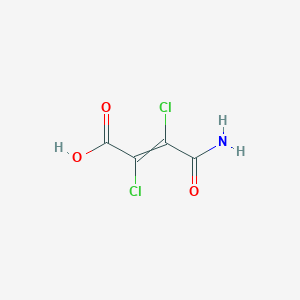
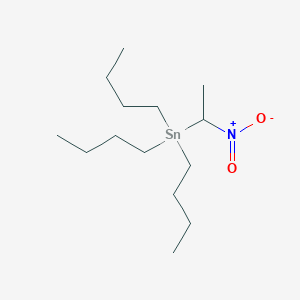
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
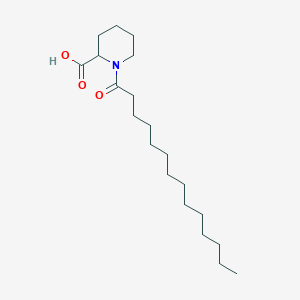
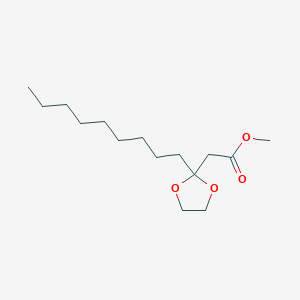
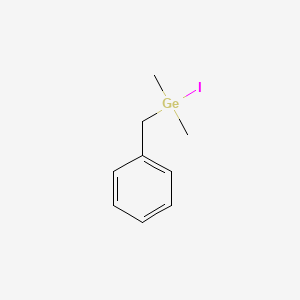
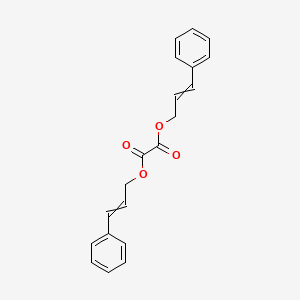
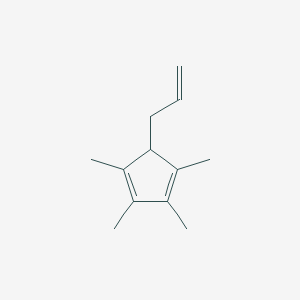
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
